molecular formula C9H17N3 B1612055 4-(4-Methylpiperazin-1-yl)butanenitrile CAS No. 244291-81-4

4-(4-Methylpiperazin-1-yl)butanenitrile

Katalognummer B1612055
CAS-Nummer: 244291-81-4
Molekulargewicht: 167.25 g/mol
InChI-Schlüssel: KFHQJFCEGVTMSZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“4-(4-Methylpiperazin-1-yl)butanenitrile” is a chemical compound1. It belongs to the class of organic compounds known as benzenesulfonamides2. It is used as an intermediate in pharmaceuticals3.



Synthesis Analysis

The synthesis of similar compounds has been reported in the literature43. However, specific synthesis methods for “4-(4-Methylpiperazin-1-yl)butanenitrile” are not readily available in the retrieved sources.



Molecular Structure Analysis

The molecular formula of “4-(4-Methylpiperazin-1-yl)butanenitrile” is C9H17N356. The molecular weight is 167.25 g/mol56.



Chemical Reactions Analysis

Specific chemical reactions involving “4-(4-Methylpiperazin-1-yl)butanenitrile” are not readily available in the retrieved sources.



Physical And Chemical Properties Analysis

The predicted boiling point of “4-(4-Methylpiperazin-1-yl)butanenitrile” is 293.3±25.0 °C6. The predicted density is 0.969±0.06 g/cm36. The predicted pKa is 7.62±0.106.


Wissenschaftliche Forschungsanwendungen

Specific Scientific Field

The specific scientific field is Inflammopharmacology .

Comprehensive and Detailed Summary of the Application

The compound “4-(4-Methylpiperazin-1-yl)butanenitrile” is used in the creation of a new piperazine derivative, known as LQFM182 . This derivative has been studied for its anti-nociceptive (pain-relieving) and anti-inflammatory effects .

Detailed Description of the Methods of Application or Experimental Procedures

To evaluate the anti-nociceptive activity of LQFM182, several tests were used, including the acetic acid-induced abdominal writhing test, tail flick test, and formalin-induced pain test . The anti-inflammatory activity was evaluated using the models of paw oedema and pleurisy induced by carrageenan . Inflammatory parameters such as cell migration, myeloperoxidase enzyme activity, and the levels of TNF-α and IL-1β cytokines in pleural exudate were also evaluated .

Thorough Summary of the Results or Outcomes Obtained

LQFM182 (50, 100, or 200 mg/kg, p.o.) decreased the number of writhings induced by acetic acid in a dose-dependent manner . An intermediate dose (100 mg/kg, p.o.) reduced the paw licking time of animals in the second phase of the formalin test . Furthermore, LQFM182 (100 mg/kg, p.o.) reduced oedema formation at all hours of the paw oedema induced by carrageenan test . In the pleurisy test, it reduced cell migration from the reduction of polymorphonuclear cells, myeloperoxidase enzyme activity, and the levels of pro-inflammatory cytokines IL-1β and TNF-α .

Safety And Hazards

Specific safety and hazard information for “4-(4-Methylpiperazin-1-yl)butanenitrile” is not readily available in the retrieved sources. However, similar compounds may cause skin irritation, serious eye irritation, and respiratory irritation7.


Zukünftige Richtungen

“4-(4-Methylpiperazin-1-yl)butanenitrile” is currently used for research purposes5. Its future directions could include further exploration of its properties and potential applications in pharmaceuticals3.


Please note that this information is based on the available sources and there may be additional information not covered in this analysis. Always handle chemicals with appropriate safety precautions.


Eigenschaften

IUPAC Name

4-(4-methylpiperazin-1-yl)butanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3/c1-11-6-8-12(9-7-11)5-3-2-4-10/h2-3,5-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFHQJFCEGVTMSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10595255
Record name 4-(4-Methylpiperazin-1-yl)butanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10595255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Methylpiperazin-1-yl)butanenitrile

CAS RN

244291-81-4
Record name 4-(4-Methylpiperazin-1-yl)butanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10595255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a 25 mL flask was placed 1-methyl-piperazine (0.52 g, 5.1 mmol), 4-bromobutyronitrile (0.78 g, 5.3 mmol) and potassium carbonate (0.71 g, 5.3 mmol) suspended in acetonitrile (5 mL). The reaction mixture was stirred at rt for 4 h., followed by addition of H2O (20 mL) and extraction with ethyl acetate (3×25 mL). The combined organic phases were washed with brine (25 mL), dried (MgSO4) and evaporated to dryness to produce 0.72 g of crude 14 which was used without further purification in the synthesis of compound 15.
Quantity
0.52 g
Type
reactant
Reaction Step One
Quantity
0.78 g
Type
reactant
Reaction Step Two
Quantity
0.71 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
reactant
Reaction Step Four
Quantity
25 mL
Type
solvent
Reaction Step Four
Quantity
5 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Methylpiperazin-1-yl)butanenitrile
Reactant of Route 2
Reactant of Route 2
4-(4-Methylpiperazin-1-yl)butanenitrile
Reactant of Route 3
Reactant of Route 3
4-(4-Methylpiperazin-1-yl)butanenitrile
Reactant of Route 4
Reactant of Route 4
4-(4-Methylpiperazin-1-yl)butanenitrile
Reactant of Route 5
Reactant of Route 5
4-(4-Methylpiperazin-1-yl)butanenitrile
Reactant of Route 6
Reactant of Route 6
4-(4-Methylpiperazin-1-yl)butanenitrile

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.